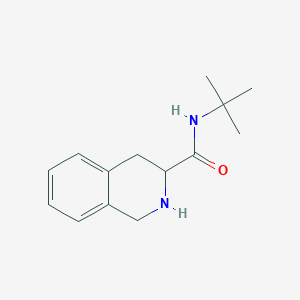

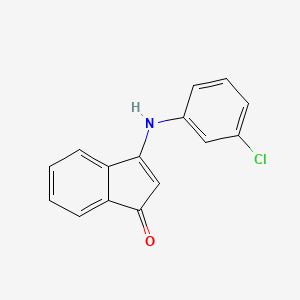

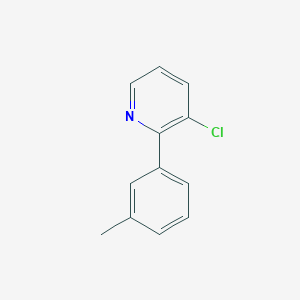

![molecular formula C14H11ClN2O B6360909 8-Chloro-4,6-dimethyl-5H,6H-benzo[c]2,7-naphthyridin-5-one CAS No. 1551407-49-8](/img/structure/B6360909.png)

8-Chloro-4,6-dimethyl-5H,6H-benzo[c]2,7-naphthyridin-5-one

Overview

Description

Scientific Research Applications

Reactivity and Synthesis Applications

Palladium-Catalyzed Coupling Reactions : 8-Chloro-4,6-dimethyl-5H,6H-benzo[c]2,7-naphthyridin-5-one has been utilized in various Pd(0) coupling reactions. It shows significant reactivity, making it suitable for the synthesis of different substituted benzo[c][2,7]naphthyridines. This reactivity is exploited in aroylation reactions with arenecarbaldehydes, highlighting its versatility in organic synthesis (Duvey et al., 2001).

Synthesis of Acronycine Isosters : This compound plays a critical role in the synthesis of acronycine isosters. Its condensation with various agents leads to the formation of different isomers, which are crucial for medicinal chemistry applications (Reisch et al., 1983).

Synthesis of Substituted Naphthyridine Derivatives : The synthesis of various substituted naphthyridine derivatives, such as 3-aryl-1,8-naphthyridines, involves the use of 8-Chloro-4,6-dimethyl-5H,6H-benzo[c]2,7-naphthyridin-5-one. This highlights its utility in creating biologically active compounds (Ravi et al., 2018).

Structural and Chemical Characterization

NMR Spectra Assignments : The compound's NMR spectra have been thoroughly investigated, providing valuable insights into its structural characterization. This is vital for understanding its chemical properties and reactivity (Afloroaei & Vlassa, 2004).

Crystallography and Supramolecular Structure : The compound's derivatives have been structurally characterized through crystallography, revealing intricate details about their molecular and supramolecular structure. This is crucial for understanding their potential applications in various fields, including materials science and pharmaceuticals (Jin et al., 2009).

Catalytic and Synthetic Applications

Transition-Metal Complex Formation : This compound can form complexes with various transition metals, demonstrating its potential as a ligand in organometallic chemistry. These complexes have been explored for their catalytic activities, which could have significant implications in synthetic chemistry (Liu et al., 2013).

Cycloaddition Reactions : It is involved in cycloaddition reactions, a fundamental process in organic synthesis. Understanding these reactions opens up possibilities for creating complex organic molecules and polymers (Bachowska, 1995).

One-Pot Synthesis Methods : The compound is used in one-pot synthesis methods, showcasing its role in efficient and streamlined chemical synthesis processes. This is particularly relevant in the pharmaceutical industry, where such methods can lead to more cost-effective drug production (Kumar et al., 2017).

properties

IUPAC Name |

8-chloro-4,6-dimethylbenzo[c][2,7]naphthyridin-5-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11ClN2O/c1-8-13-11(5-6-16-8)10-4-3-9(15)7-12(10)17(2)14(13)18/h3-7H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGOXVXZBVRJYMJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CC2=C1C(=O)N(C3=C2C=CC(=C3)Cl)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-Chloro-4,6-dimethyl-5H,6H-benzo[c]2,7-naphthyridin-5-one | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

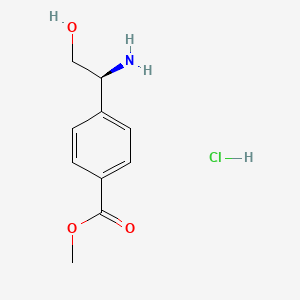

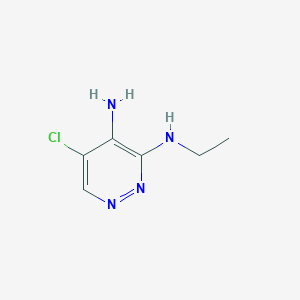

![(R)-6,6a,7,8,9,10-Hexahydro-5H-pyrido[1,2-a]quinoxaline](/img/structure/B6360840.png)

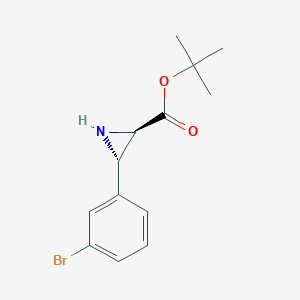

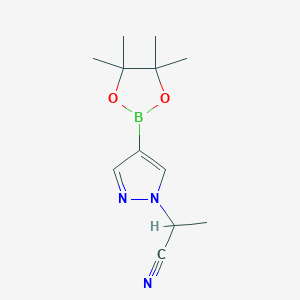

![(S)-6,6a,7,8,9,10-Hexahydro-5H-pyrido[1,2-a]quinoxaline](/img/structure/B6360846.png)

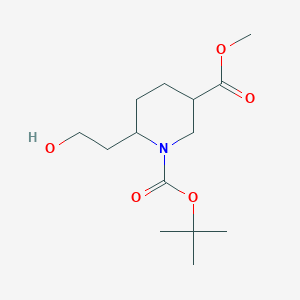

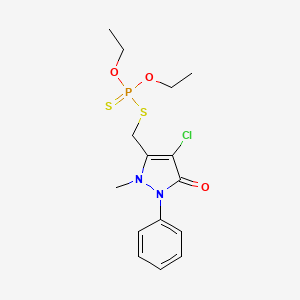

![2-Chloro-4-(cyclopentyloxy)-5-iodo-7-[[2-(trimethylsilyl)ethoxy]methyl]-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B6360856.png)

![2-[3-Bromo-5-(trifluoromethoxy)phenyl]-1,3-dioxolane](/img/structure/B6360884.png)

![2-(3-Bromo-5-trifluoromethylphenyl)[1,3]dioxolane](/img/structure/B6360915.png)